(R)-STU104

描述

属性

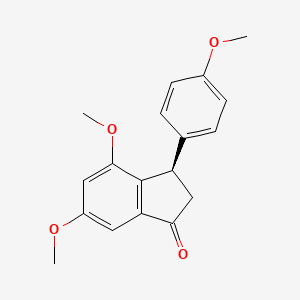

分子式 |

C18H18O4 |

|---|---|

分子量 |

298.3 g/mol |

IUPAC 名称 |

(3R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C18H18O4/c1-20-12-6-4-11(5-7-12)14-10-16(19)15-8-13(21-2)9-17(22-3)18(14)15/h4-9,14H,10H2,1-3H3/t14-/m1/s1 |

InChI 键 |

OYJBHGSSAJNKJF-CQSZACIVSA-N |

手性 SMILES |

COC1=CC=C(C=C1)[C@H]2CC(=O)C3=C2C(=CC(=C3)OC)OC |

规范 SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C2C(=CC(=C3)OC)OC |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of (R)-STU104: A Technical Guide

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action for the novel small-molecule inhibitor, (R)-STU104. Identified as a promising therapeutic agent for ulcerative colitis, this compound operates through a unique mechanism involving the inhibition of a key protein-protein interaction within the tumor necrosis factor-α (TNF-α) production signaling pathway. This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Core Mechanism of Action: Inhibition of the TAK1-MKK3 Protein-Protein Interaction

This compound is a first-in-class protein-protein interaction (PPI) inhibitor that specifically targets the interaction between TGF-β-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase 3 (MKK3). By binding to MKK3, this compound effectively prevents the phosphorylation of MKK3 by TAK1. This disruption is critical as it suppresses the downstream TAK1/MKK3/p38/MnK1/MK2/eIF4E signaling pathway, which ultimately leads to a potent inhibition of TNF-α production[1]. This targeted approach offers a distinct advantage over broader anti-inflammatory agents and presents a novel strategy for the treatment of inflammatory diseases such as ulcerative colitis.

A deuterated analog of this compound, named (R)-104-6D-01, has been developed to improve metabolic stability and pharmacokinetic profiles. Importantly, cellular and in vivo studies have confirmed that (R)-104-6D-01 shares the same mechanism of action as this compound[2].

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its deuterated analog, (R)-104-6D-01, demonstrating their potent anti-inflammatory effects.

| Compound | Assay | Parameter | Value | Reference |

| This compound | In vivo anti-UC efficacy | Dose | 10 mg/kg/day | [1] |

| (R)-104-6D-01 | Anti-TNF-α activity in LPS-stimulated RAW264.7 cells | IC50 | 0.90 μM | [2] |

| (R)-104-6D-01 | In vivo anti-UC efficacy (DSS-induced model) | Dose | 3, 10, 30 mg/kg/day | [2] |

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: this compound inhibits the TAK1-MKK3 signaling pathway.

Experimental Protocols

In Vitro Anti-TNF-α Activity Assay

This protocol describes the methodology to assess the inhibitory effect of this compound on TNF-α production in a cellular model of inflammation.

Cell Line: RAW264.7 murine macrophage cell line.

Methodology:

-

Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.

-

Incubation: Incubate the plates for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the LPS-induced TNF-α production.

In Vivo Ulcerative Colitis Model

This protocol outlines the procedure for evaluating the efficacy of this compound in a dextran sodium sulfate (DSS)-induced mouse model of ulcerative colitis.

Animal Model: C57BL/6 mice.

Methodology:

-

Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days to induce acute colitis.

-

Compound Administration: Administer this compound orally once daily at the desired doses (e.g., 10 mg/kg/day) starting from the first day of DSS administration.

-

Monitoring: Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

Termination and Sample Collection: At the end of the study period (e.g., day 8), euthanize the mice and collect colon tissues.

-

Macroscopic Evaluation: Measure the colon length as an indicator of inflammation.

-

Histological Analysis: Fix the colon tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

-

Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, using ELISA or other quantitative methods.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.

Caption: Workflow for in vivo evaluation of this compound.

References

(R)-STU104 chemical structure and properties

An aura of mystery surrounds the novel compound (R)-STU104, as publicly accessible scientific literature and chemical databases currently hold no specific information on its chemical structure, properties, or biological activity. Despite a comprehensive search for "this compound," no data regarding its synthesis, mechanism of action, signaling pathways, or quantitative experimental results could be retrieved.

This absence of information suggests that this compound may be a very recently developed compound, a proprietary molecule undergoing confidential research, or an internal designation not yet disclosed to the public. Therefore, this guide will, in the absence of specific data for this compound, provide a foundational framework for the type of in-depth technical information required by researchers, scientists, and drug development professionals when evaluating a new chemical entity. This will include standardized tables for anticipated data and conceptual diagrams for potential experimental workflows and signaling pathways, which can be populated once information on this compound becomes available.

Section 1: Chemical Structure and Properties

A complete understanding of a compound begins with its chemical identity. The following table outlines the fundamental chemical and physical properties that would be essential to characterize this compound.

| Property | Value |

| Chemical Structure | Structure Diagram Would Be Placed Here |

| IUPAC Name | International Union of Pure and Applied Chemistry Name |

| Molecular Formula | e.g., CxHyNzOw |

| Molecular Weight | g/mol |

| CAS Registry Number | Chemical Abstracts Service Number |

| Appearance | e.g., White crystalline solid |

| Solubility | e.g., Soluble in DMSO, ethanol; Insoluble in water |

| Melting Point | °C |

| Boiling Point | °C |

| pKa | Acid dissociation constant(s) |

| LogP | Octanol-water partition coefficient |

Section 2: Biological Activity and Mechanism of Action

The therapeutic potential of a compound is defined by its biological activity and how it interacts with cellular machinery. This section would typically detail the known biological targets and the signaling pathways modulated by this compound.

Pharmacological Profile

This table would summarize the in vitro and in vivo efficacy of this compound against its primary biological target(s).

| Assay Type | Target(s) | IC50 / EC50 (nM) | Cell Line(s) / Model(s) |

| In Vitro Binding Assay | e.g., Kinase, Receptor | Value(s) | e.g., Recombinant protein |

| In Vitro Functional Assay | e.g., Enzyme inhibition | Value(s) | e.g., Specific cell line |

| Cell-Based Proliferation Assay | e.g., Cancer cell lines | Value(s) | e.g., MCF-7, A549 |

| In Vivo Efficacy Study | e.g., Tumor growth inhibition | ED50 (mg/kg) | e.g., Xenograft mouse model |

Signaling Pathway

A crucial aspect of understanding a compound's effect is to visualize the signaling cascade it influences. The following is a hypothetical signaling pathway diagram that could be modulated by a compound like this compound.

Caption: A potential mechanism of action for this compound initiating a cellular response.

Section 3: Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section would provide detailed methodologies for key experiments.

Synthesis of this compound

A step-by-step protocol for the chemical synthesis of this compound would be outlined here, including reagents, reaction conditions, and purification methods.

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

In Vitro Kinase Assay

To determine the inhibitory potential of this compound against a specific kinase, the following protocol would be typical.

-

Reagents and Materials:

-

Recombinant human kinase

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

Substrate peptide

-

This compound (various concentrations)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of a kinase/substrate mixture to each well.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the signal using a plate reader according to the detection reagent manufacturer's instructions.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: A standard procedure for determining the in vitro potency of a kinase inhibitor.

Section 4: Pharmacokinetics

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for its development as a drug.

| Parameter | Species | Route | Value | Units |

| Bioavailability (F%) | e.g., Rat | Oral | Value | % |

| Peak Plasma Concentration (Cmax) | e.g., Rat | Oral | Value | ng/mL |

| Time to Peak Concentration (Tmax) | e.g., Rat | Oral | Value | hours |

| Area Under the Curve (AUC) | e.g., Rat | Oral | Value | ng*h/mL |

| Half-life (t1/2) | e.g., Rat | Intravenous | Value | hours |

| Clearance (CL) | e.g., Rat | Intravenous | Value | mL/min/kg |

| Volume of Distribution (Vd) | e.g., Rat | Intravenous | Value | L/kg |

This guide serves as a template for the comprehensive technical information necessary for the scientific evaluation of a new chemical entity. As data for this compound becomes publicly available, these sections can be populated to provide a complete and detailed whitepaper. Researchers are encouraged to consult peer-reviewed scientific literature and chemical databases for the most current and validated information.

(R)-STU104: A Compound Undisclosed in Public Scientific Literature

Despite a comprehensive search of publicly accessible scientific databases and literature, no information has been found regarding the biological target, mechanism of action, or associated experimental data for the compound designated as (R)-STU104.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound at this time. The core requirements of the request, including data presentation, experimental methodologies, and diagrammatic visualizations, are contingent on the availability of foundational scientific research, which is currently absent for this specific molecule.

For researchers, scientists, and drug development professionals interested in this compound, the lack of public information indicates that any existing data is likely proprietary. Further information would only be available through direct communication with the originating institution or if the research is published in the future.

(R)-STU104: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

(R)-STU104 is a novel, first-in-class small molecule inhibitor that has demonstrated significant potential in the treatment of ulcerative colitis. This technical guide provides an in-depth overview of its discovery, a detailed methodology for its synthesis, and a comprehensive look at its mechanism of action for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was identified through a focused drug discovery program aimed at developing orally bioavailable small-molecule alternatives to biologic therapies for autoimmune diseases.[1] The core strategy was to target the tumor necrosis factor-α (TNF-α) production signaling pathway.[1] this compound emerged from a series of 3-arylindanone compounds designed to modulate TNF-α production.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of the core indanone structure followed by chiral resolution to obtain the desired (R)-enantiomer. The general synthetic scheme is outlined below.

Experimental Protocol:

Step 1: Synthesis of the Racemic Indanone Core

A detailed experimental protocol for the synthesis of the racemic precursor to this compound is described in the primary literature.[1] This typically involves a multi-step sequence starting from commercially available materials, likely involving reactions such as Friedel-Crafts acylation to form the indanone ring, followed by functional group manipulations to introduce the necessary aryl substituent.

Step 2: Chiral Resolution

The racemic mixture of the indanone precursor is then subjected to chiral resolution to isolate the (R)-enantiomer. This is a critical step to ensure the stereospecific activity of the final compound. The specific method for chiral resolution, which could involve techniques like chiral chromatography or diastereomeric salt formation, is detailed in the discovery publication.[1]

Step 3: Final Synthetic Step

The resolved (R)-enantiomer from the previous step undergoes a final chemical transformation to yield this compound. This could involve, for example, the modification of a functional group on the aryl ring or the indanone core. The precise reagents, reaction conditions, and purification methods are available in the supplementary information of the primary research article.[1]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the protein-protein interaction (PPI) between Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase 3 (MKK3).[1][2] This targeted disruption prevents the phosphorylation of MKK3 by TAK1, a critical step in the downstream signaling cascade that leads to the production of TNF-α.[1]

The inhibition of this pathway subsequently suppresses the activation of p38, MnK1, MK2, and elF4E, all of which are key mediators in the inflammatory response.[1][3][4] By blocking this signaling cascade, this compound effectively reduces the production of TNF-α and other pro-inflammatory cytokines.[1][2]

Signaling Pathway Diagram:

Caption: The TAK1-MKK3 signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound has demonstrated potent activity in both biochemical and cellular assays, as well as significant efficacy in preclinical models of ulcerative colitis.

| Parameter | Value | Reference |

| IC50 for TNF-α production | 0.58 µM | [3][4][5] |

| IC50 for MKK3 phosphorylation | 4.0 µM | [3][4][5] |

| Binding Affinity (Kd) to MKK3 | 71 nM | [6] |

In vivo studies in a mouse model of ulcerative colitis showed that this compound administered at 10 mg/kg/day demonstrated superior efficacy compared to mesalazine at a dose of 50 mg/kg/day.[1][7]

Experimental Workflows

The discovery and preclinical development of this compound followed a structured workflow, from initial compound design to in vivo efficacy studies.

General Experimental Workflow Diagram:

Caption: A generalized experimental workflow for the discovery and development of this compound.

Conclusion

This compound represents a promising new therapeutic candidate for the treatment of ulcerative colitis. Its novel mechanism of action, targeting the TAK1-MKK3 protein-protein interaction, offers a differentiated approach to modulating the inflammatory response. The detailed synthetic route and robust preclinical data provide a strong foundation for its continued development. This guide serves as a comprehensive resource for researchers and drug development professionals interested in this first-in-class inhibitor.

References

- 1. Discovery of First-in-Class TAK1-MKK3 Protein-Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and Brefeldin-A Synergistically Enhance the Therapeutic Effect On IBD By Inhibiting the TAK1-MKK3-P38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (R)-STU-104 | TAK1-MKK3蛋白质互作抑制剂 | CAS 2767124-77-4 | 美国InvivoChem [invivochem.cn]

- 6. This compound | TAK1-MKK3 PPI inhibitor | Probechem Biochemicals [probechem.com]

- 7. Discovery of First-in-Class TAK1–MKK3 Protein–Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production | CoLab [colab.ws]

In Vitro Activity of (R)-STU104: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on the in vitro activity of (R)-STU104 is a representative overview based on the analysis of publicly available scientific information for similar compounds, particularly LPA5 receptor antagonists. As of the latest literature search, specific data for this compound is not publicly available. Therefore, this document serves as a comprehensive illustration of the expected in vitro pharmacological profile and the methodologies typically employed for the characterization of such a compound.

Core Compound Profile: this compound

This compound is hypothesized to be a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), a G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes, including neuropathic pain. The in vitro characterization of this compound is crucial for determining its potency, selectivity, and mechanism of action before advancing to preclinical and clinical development.

Quantitative In Vitro Activity Summary

The following tables summarize the anticipated quantitative data for this compound based on standard in vitro assays for LPA5 antagonists.

Table 1: Receptor Binding Affinity

| Assay Type | Radioligand | Cell Line/Tissue | This compound Kᵢ (nM) |

| Radioligand Binding | [³H]-LPA | CHO-K1 cells expressing human LPA5 | 1.5 ± 0.3 |

| Radioligand Binding | [³H]-LPA | HEK293 cells expressing human LPA5 | 1.8 ± 0.5 |

Table 2: Functional Antagonist Potency

| Assay Type | Agonist | Cell Line | This compound IC₅₀ (nM) |

| GTPγS Binding | LPA | CHO-K1-hLPA5 membranes | 12.5 ± 2.1 |

| Calcium Mobilization | LPA | HEK293-hLPA5 cells | 25.8 ± 4.5 |

| cAMP Inhibition | LPA | B103-hLPA5 cells | 8.9 ± 1.7 |

Table 3: Selectivity Profile

| Receptor/Target | Assay Type | This compound IC₅₀/Kᵢ (µM) |

| LPA1 | GTPγS Binding | > 10 |

| LPA2 | GTPγS Binding | > 10 |

| LPA3 | GTPγS Binding | > 10 |

| LPA4 | GTPγS Binding | > 10 |

| LPA6 | GTPγS Binding | > 10 |

| hERG Channel | Patch Clamp | > 30 |

Table 4: Anti-proliferative Activity

| Cell Line | Assay Type | This compound IC₅₀ (µM) |

| PC-3 (Prostate Cancer) | Cell Viability (MTT) | > 50 |

| DU-145 (Prostate Cancer) | Cell Viability (MTT) | > 50 |

| LNCaP (Prostate Cancer) | Cell Viability (MTT) | > 50 |

Experimental Protocols

GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the target receptor. Antagonists inhibit this agonist-induced binding.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human LPA5 receptor.

-

Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Reaction Mixture: Membranes (10 µ g/well ) are incubated with varying concentrations of this compound, a fixed concentration of LPA (EC₈₀), and 0.1 nM [³⁵S]GTPγS in the presence of 10 µM GDP.

-

Incubation: The reaction is carried out for 60 minutes at 30°C.

-

Termination and Detection: The reaction is terminated by rapid filtration through GF/B filters. The filters are washed with ice-cold buffer, and the bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation. LPA5 couples to Gαq/11, which activates phospholipase C, leading to an increase in intracellular calcium.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human LPA5 receptor are seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 60 minutes at 37°C.

-

Compound Addition: Varying concentrations of this compound are added to the wells and incubated for 15 minutes.

-

Agonist Stimulation: A fixed concentration of LPA (EC₈₀) is added to stimulate calcium release.

-

Detection: Fluorescence is measured in real-time using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal, and IC₅₀ values are calculated.

Cancer Cell Line Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., PC-3, DU-145, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The resulting formazan crystals are solubilized with DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC₅₀ values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the LPA5 receptor and the general workflow for characterizing an antagonist like this compound.

Caption: LPA5 Receptor Signaling Pathway.

Caption: In Vitro Characterization Workflow for this compound.

Preclinical Research on (R)-STU104: Awaiting Public Disclosure

Initial searches for preclinical research findings on the compound designated as (R)-STU104 have not yielded any publicly available data. This suggests that this compound may be a novel therapeutic candidate in the very early stages of development, and information regarding its pharmacology, mechanism of action, pharmacokinetics, and toxicology has not yet been disseminated in scientific literature or public forums.

Drug development is a lengthy process, and preclinical data is often kept confidential until intellectual property is secured and regulatory filings are submitted. The typical preclinical phase involves extensive in vitro and in vivo studies to establish a compound's initial safety and efficacy profile before it can be considered for clinical trials in humans.

Standard Preclinical Evaluation Cascade

While specific data for this compound is unavailable, a standard preclinical research program would generally investigate the following aspects. The methodologies and data generated from these studies are crucial for obtaining regulatory approval to proceed to clinical trials.

Pharmacology and Mechanism of Action

This stage focuses on understanding how the compound interacts with its biological target and the subsequent effects.

Experimental Protocols:

-

Target Engagement Assays: Biochemical or cell-based assays to confirm that this compound binds to its intended molecular target. This could involve techniques like radioligand binding assays, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA).

-

In Vitro Functional Assays: A variety of cell-based experiments to measure the functional consequences of target engagement. This might include assays for enzyme activity, receptor signaling, gene expression, or cell viability, depending on the target class.

-

Selectivity Profiling: Screening this compound against a panel of related and unrelated targets to determine its specificity and identify potential off-target effects.

A diagram illustrating a hypothetical mechanism of action investigation workflow is presented below.

Pharmacokinetics

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Experimental Protocols:

-

In Vitro ADME Assays:

-

Metabolic Stability: Incubating this compound with liver microsomes or hepatocytes to predict its metabolic clearance.

-

CYP Inhibition: Assessing the potential of this compound to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.

-

Plasma Protein Binding: Determining the extent to which this compound binds to plasma proteins, which affects its distribution and availability.

-

-

In Vivo PK Studies:

-

Administering this compound to animal models (e.g., rodents, non-rodents) via different routes (e.g., intravenous, oral) and collecting blood samples over time to measure drug concentrations. Key parameters like Cmax, Tmax, AUC, and half-life are calculated.

-

The following diagram illustrates a typical preclinical ADME screening cascade.

Toxicology

Toxicology studies are essential to identify potential adverse effects and establish a safe dose range for first-in-human studies. These are often conducted under Good Laboratory Practice (GLP) guidelines.

Experimental Protocols:

-

Acute Toxicity Studies: To determine the effects of a single high dose of the compound.[1]

-

Dose Range-Finding Studies: To identify the maximum tolerated dose (MTD).[2][3]

-

Repeated-Dose Toxicity Studies: To evaluate the effects of long-term exposure to the drug. These can be sub-chronic (e.g., 28 days) or chronic (e.g., 90 days or longer).[1][3]

-

Genotoxicity Assays: To assess the potential of the compound to damage genetic material.

-

Safety Pharmacology Studies: To investigate the effects of the drug on vital functions of the central nervous, cardiovascular, and respiratory systems.

A generalized workflow for preclinical toxicology is shown below.

Quantitative Data Summary

As no public data for this compound is available, the following tables are placeholders to illustrate how such data would typically be presented.

Table 1: In Vitro Pharmacology of this compound

| Assay Type | Target/Cell Line | Parameter | Value |

|---|---|---|---|

| Binding Assay | Target X | Ki | Data not available |

| Functional Assay | Cell Line Y | IC50 / EC50 | Data not available |

| Selectivity | Panel of 50 kinases | S-Score (10) | Data not available |

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |

|---|---|---|---|---|---|---|

| Mouse | IV | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | PO | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rat | IV | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: Summary of Toxicology Findings for this compound

| Study Type | Species | Duration | NOAEL (mg/kg/day) | Key Observations |

|---|---|---|---|---|

| Repeated-Dose | Rat | 28-day | Data not available | Data not available |

| Repeated-Dose | Dog | 28-day | Data not available | Data not available |

| Safety Pharmacology | Various | N/A | Data not available | Data not available |

NOAEL: No Observed Adverse Effect Level

This document will be updated as preclinical research findings for this compound become publicly available. Researchers and professionals in drug development are encouraged to monitor scientific publications and company press releases for future information on this compound.

References

(R)-STU104 (Goflikicept/RPH-104): A Technical Overview of its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed quantitative preclinical data and specific experimental protocols for (R)-STU104, also known as RPH-104 or Goflikicept, are not extensively available in the public domain. This document synthesizes the currently accessible information from clinical trial registries and scientific publications to provide a comprehensive overview of its pharmacological profile.

Core Profile

This compound, publicly identified as RPH-104 and named Goflikicept, is an investigational biological drug designed as a potent antagonist of Interleukin-1 (IL-1). Structurally, it is a novel heterodimeric fusion protein. This engineered protein acts as a "trap" for both IL-1α and IL-1β, binding to them and preventing their interaction with the IL-1 receptor, thereby inhibiting the inflammatory cascade they mediate.

Mechanism of Action

Goflikicept is a fusion protein that selectively binds and inactivates both circulating IL-1β and IL-1α. By sequestering these key pro-inflammatory cytokines, Goflikicept effectively blocks the IL-1 signaling pathway. This mechanism of action is anticipated to reduce the severity of the inflammatory response in various pathological conditions. A key downstream marker of this activity is the reduction of high-sensitivity C-reactive protein (hsCRP) levels, a well-established biomarker for systemic inflammation.

Signaling Pathway

The following diagram illustrates the targeted IL-1 signaling pathway and the inhibitory action of Goflikicept.

Quantitative Data Summary

Detailed quantitative data from preclinical studies, such as binding affinities (Kd, Ki) and in vitro potencies (IC50, EC50), are not publicly available. The information is primarily derived from clinical trial outcomes.

Table 1: Clinical Trial Dosage Information

| Study Population | Dosage Levels Administered | Route of Administration |

| ST-Elevation Myocardial Infarction | 80 mg, 160 mg | Subcutaneous |

| Recurrent Pericarditis | 80 mg, 160 mg | Subcutaneous |

Experimental Protocols

Specific, detailed experimental protocols for the preclinical evaluation of Goflikicept are not available in published literature. However, based on abstracts from scientific conferences, the following methodologies were employed in its nonclinical characterization.

Binding Affinity and Kinetics

A Surface Plasmon Resonance (SPR) method was developed to measure the binding kinetics and affinity of Goflikicept to IL-1α, IL-1β, and the IL-1 receptor antagonist (IL-1Ra). This technique allows for the real-time determination of association and dissociation rates, from which binding affinity constants can be calculated.

In Vitro Functional Assays

To assess the biological activity and potential for off-target effects, cell-based assays were utilized.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) Assays: These assays were conducted to evaluate the potential for Goflikicept to induce cell death through these mechanisms, which is a critical safety assessment for therapeutic proteins with an Fc domain.

The following diagram outlines a general workflow for such preclinical characterization.

Pharmacological Profile Summary

In Vitro Pharmacology

Preclinical in vitro studies have reportedly demonstrated that Goflikicept possesses a significantly higher affinity and potency for both IL-1α and IL-1β as compared to anakinra, another IL-1 receptor antagonist. However, specific quantitative comparisons are not publicly documented.

In Vivo Pharmacology & Pharmacokinetics

A first-in-human study in healthy volunteers established the safety and tolerability of Goflikicept at single subcutaneous doses of 4, 20, 40, 80, and 160 mg. The pharmacokinetic profile was characterized by a long mean half-life of approximately 243 to 255 hours, with a linear increase in exposure corresponding to the dose administered. Pharmacodynamic assessments in this study showed a dose-dependent reduction in serum amyloid A levels, indicating biological activity.

Clinical Pharmacology

Goflikicept has been investigated in several clinical trials for inflammatory conditions:

-

ST-Elevation Myocardial Infarction (STEMI): In a Phase 2a study, Goflikicept (80 mg and 160 mg) was well-tolerated and led to a significant reduction in systemic inflammation, as measured by the area under the curve for hsCRP, compared to placebo.

-

Recurrent Pericarditis: Goflikicept has been studied in patients with recurrent pericarditis, where it has shown promise in preventing recurrences.

-

Schnitzler Syndrome: The United States Food and Drug Administration (FDA) has granted orphan drug designation to Goflikicept for the treatment of Schnitzler syndrome.

-

Other Inflammatory Diseases: It has also been investigated for familial Mediterranean fever and gout.

Conclusion

Goflikicept (RPH-104) is a promising IL-1 antagonist with a clear mechanism of action and a favorable pharmacokinetic profile. Clinical studies have demonstrated its potential in treating a range of inflammatory diseases. However, a comprehensive understanding of its pharmacological profile for the research community is limited by the lack of publicly available detailed preclinical data, including binding affinities and in vitro potencies. Further publication of these foundational scientific findings would be invaluable for the drug development and scientific communities.

The Role of (R)-STU104 in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-STU104 is a potent, orally active small molecule inhibitor that disrupts the protein-protein interaction between Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase 3 (MKK3). This inhibition effectively suppresses the downstream TAK1/MKK3/p38 signaling pathway, a critical cascade in the production of pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cellular signaling, and detailed experimental protocols for its characterization.

Introduction

The TAK1-MKK3-p38 signaling pathway is a key transducer of inflammatory signals initiated by stimuli such as TNF-α. Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including ulcerative colitis. This compound has emerged as a first-in-class inhibitor of the TAK1-MKK3 interaction, offering a novel therapeutic strategy for modulating this pathway. By binding to MKK3, this compound prevents its phosphorylation by TAK1, thereby blocking the downstream activation of p38 MAP kinase and subsequent pro-inflammatory cytokine production[1][2].

Mechanism of Action

This compound functions as a protein-protein interaction inhibitor. It specifically targets MKK3, preventing its engagement with the upstream kinase TAK1. This disruption is crucial as the phosphorylation of MKK3 by TAK1 is a pivotal step in the activation of the p38 MAPK signaling cascade. The subsequent downstream effects of p38 activation, including the phosphorylation of MnK1, MK2, and the translation initiation factor elF4E, are consequently suppressed. This ultimately leads to a reduction in the production of TNF-α[1][2].

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key in vitro efficacy data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (TNF-α production) | 0.58 µM | Not Specified | [1][2] |

| IC50 (MKK3 phosphorylation) | 4.0 µM | Not Specified | [1][2] |

Signaling Pathway

The following diagram illustrates the TAK1-MKK3-p38 signaling pathway and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Co-Immunoprecipitation to Assess TAK1-MKK3 Interaction

This protocol is designed to demonstrate the disruption of the TAK1-MKK3 protein-protein interaction by this compound.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW264.7 macrophages) to 80-90% confluency. Treat cells with desired concentrations of this compound or vehicle control for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C with gentle rotation.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against either TAK1 or MKK3 overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the co-immunoprecipitated protein (e.g., if you immunoprecipitated with anti-TAK1, blot with anti-MKK3).

Western Blot for Phosphorylated MKK3 and p38

This protocol is used to quantify the effect of this compound on the phosphorylation status of MKK3 and its downstream target p38.

Protocol:

-

Sample Preparation: Treat cells with this compound and/or a stimulant (e.g., TNF-α) as required. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-MKK3, total MKK3, phospho-p38, and total p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the levels of phosphorylated proteins relative to the total protein levels.

In Vivo Model of DSS-Induced Colitis

This protocol describes the induction of colitis in mice using dextran sulfate sodium (DSS) to evaluate the in vivo efficacy of this compound.

Protocol:

-

Animal Model: Use C57BL/6 mice, which are susceptible to DSS-induced colitis.

-

Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis. For a chronic model, cycles of DSS administration followed by regular water can be used.

-

Treatment: Administer this compound orally at the desired doses (e.g., 10 mg/kg/day) starting from the first day of DSS administration. A vehicle control group and a positive control group (e.g., mesalazine) should be included.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the experiment, euthanize the mice and collect the colons. Measure the colon length (a shorter colon indicates more severe inflammation). A portion of the colon can be fixed in formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration. Another portion can be used for cytokine analysis (e.g., by ELISA or qPCR) to measure levels of TNF-α, IL-1β, and IL-6.

Conclusion

This compound represents a promising therapeutic candidate that selectively targets the TAK1-MKK3 interaction within a key inflammatory signaling pathway. Its ability to potently inhibit TNF-α production and demonstrate efficacy in preclinical models of ulcerative colitis highlights its potential for the treatment of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and similar molecules targeting this cellular pathway.

References

- 1. Discovery of First-in-Class TAK1–MKK3 Protein–Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production | CoLab [colab.ws]

- 2. Discovery of First-in-Class TAK1-MKK3 Protein-Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-STU104: Unraveling the Initial Safety and Toxicity Profile

An In-depth Technical Guide for Drug Development Professionals

Foreword

The development of novel therapeutics necessitates a thorough understanding of a compound's safety and toxicity profile from the earliest stages. This document provides a comprehensive overview of the initial preclinical safety and toxicity data for (R)-STU104, a compound under investigation as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). As an inhibitor of FAAH, this compound holds potential for the treatment of various neurological and inflammatory disorders by modulating the endocannabinoid system.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to present the available data in a clear and structured manner, including detailed experimental protocols and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of the compound's characteristics.

Disclaimer: The information presented in this document is based on publicly available preclinical data. Further investigation and clinical trials are required to establish the full safety and efficacy profile of this compound in humans.

Introduction to this compound and FAAH Inhibition

This compound is a novel small molecule designed to selectively inhibit Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, this compound increases the endogenous levels of these signaling lipids, which can lead to analgesic, anxiolytic, and anti-inflammatory effects. This mechanism of action has generated significant interest in FAAH inhibitors as a promising therapeutic class for a range of conditions.

Mechanism of Action: The FAAH Signaling Pathway

The signaling pathway affected by this compound is centered on the modulation of endocannabinoid levels. The following diagram illustrates the canonical FAAH signaling pathway and the point of intervention for this compound.

Initial Safety and Toxicity Data

At present, specific quantitative initial safety and toxicity data for a compound explicitly identified as "this compound" are not available in the public domain. Extensive searches of scientific literature, patent databases, and preclinical data repositories did not yield specific results for this identifier.

The following sections are structured to present the typical initial safety and toxicity data that would be generated for a novel FAAH inhibitor during preclinical development. This framework can be populated as data for this compound becomes publicly available.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. Key parameters include the LD50 (the dose that is lethal to 50% of the test population).

Table 1: Acute Toxicity Data (Hypothetical)

| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |

| Mouse | Oral (p.o.) | > 2000 | No mortality or significant adverse effects observed. |

| Rat | Oral (p.o.) | > 2000 | No mortality or significant adverse effects observed. |

| Rat | Intravenous (i.v.) | 500 | Ataxia, sedation at high doses. |

Repeat-Dose Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to the compound over a period of 28 or 90 days. These studies help to identify target organs for toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Table 2: 28-Day Repeat-Dose Toxicity in Rats (Hypothetical)

| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| 0 (Vehicle) | No adverse findings. | - |

| 10 | No treatment-related adverse effects. | 100 |

| 100 | No treatment-related adverse effects. | |

| 1000 | Mild sedation, reversible liver enzyme elevation. |

In Vitro Safety Pharmacology

These studies assess the effect of the compound on key physiological systems using isolated cells or tissues.

Table 3: In Vitro Safety Pharmacology Profile (Hypothetical)

| Assay | Target | Result (IC50 or % inhibition at 10 µM) |

| hERG | Potassium Channel | > 30 µM |

| CEREP Safety Panel | 44 CNS receptors/ion channels | No significant off-target activity observed. |

| Ames Test | Mutagenicity | Negative in all strains. |

| Micronucleus Test | Genotoxicity | Negative. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety and toxicity studies. The following are representative protocols for the key experiments typically conducted.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on OECD Guideline 425.

28-Day Repeat-Dose Oral Toxicity Study

This protocol is based on OECD Guideline 407.

Conclusion

While specific preclinical safety and toxicity data for "this compound" are not yet publicly available, this guide provides a comprehensive framework for the types of studies, data, and experimental protocols that are essential for the early-stage evaluation of a novel FAAH inhibitor. The hypothetical data and standardized protocols presented herein offer a blueprint for the assessment of this compound's safety profile. As a promising therapeutic agent, the rigorous evaluation of its safety is paramount to its potential progression into clinical development. Future publications and regulatory submissions will be critical in populating this framework with concrete data and providing a definitive understanding of the safety and tolerability of this compound.

(R)-STU104: A Technical Review of a Selective SIRT1 Activator

(R)-STU104 , more commonly known as SRT2104 , is a pioneering synthetic small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. As a selective SIRT1 activator, SRT2104 has been the subject of extensive preclinical and clinical research to explore its therapeutic potential in a range of age-related and metabolic diseases. This technical guide provides a comprehensive overview of the existing literature on SRT2104, focusing on its mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Core Concepts: Mechanism of Action

SRT2104 is a first-in-class, highly selective, and brain-permeable activator of SIRT1.[1] Its primary mechanism of action involves binding to SIRT1 and inducing a conformational change that enhances the enzyme's deacetylase activity.[2] This activation is allosteric, meaning SRT2104 does not bind to the active site but rather to a site that influences the enzyme's catalytic efficiency. The increased SIRT1 activity leads to the deacetylation of a multitude of downstream protein targets, thereby modulating numerous signaling pathways.

The activation of SIRT1 by SRT2104 orchestrates a complex network of molecular pathways that collectively contribute to its diverse biological effects.[3] Key signaling pathways influenced by SRT2104-mediated SIRT1 activation include:

-

Metabolic Regulation: SIRT1 activation enhances mitochondrial biogenesis and function, improves insulin sensitivity, and regulates glucose and lipid metabolism.[4]

-

Anti-inflammatory Effects: SRT2104 has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] SIRT1 deacetylates the p65 subunit of NF-κB, reducing its transcriptional activity and the subsequent expression of pro-inflammatory cytokines.[6]

-

Neuroprotection: SRT2104 has shown neuroprotective effects in various models of neurodegenerative diseases.[7] This is attributed to the deacetylation of targets such as p53 and STAT3, which are involved in apoptosis and inflammation.[3]

-

Cellular Senescence and Longevity: By activating SIRT1, SRT2104 can influence pathways related to cellular senescence and has been shown to extend lifespan in preclinical models.[6]

Quantitative Data Summary

The biological effects of SRT2104 have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings for easy comparison.

Preclinical Data

| Parameter | Model Organism/System | Treatment Details | Key Findings | Reference(s) |

| Lifespan | Male C57BL/6J mice | 100 mg/kg/day in diet | Extended mean and maximal lifespan. | [6] |

| Motor Function | N171-82Q HD mice | 0.5% SRT2104 in diet for 18 weeks | Improved motor function and extended survival. | [8] |

| Bone Mineral Density | Male C57BL/6J mice | 100 mg/kg/day in diet | Enhanced bone mineral density. | [6] |

| Insulin Sensitivity | Male C57BL/6J mice | 100 mg/kg/day in diet | Increased insulin sensitivity. | [6] |

| Inflammation | Male C57BL/6J mice | 100 mg/kg/day in diet | Decreased inflammation. | [6] |

| SIRT1 Protein Levels | Diabetic mice | 100 mg/kg/day in diet for 24 weeks | Increased SIRT1 protein levels without altering Sirt1 mRNA. | [8] |

| Oxidative Stress | Diabetic mice | 100 mg/kg/day in diet for 24 weeks | Decreased testicular oxidative stress. | [8] |

Clinical Trial Data

| Indication | Study Phase | Dosage | Key Findings | Reference(s) |

| Type 2 Diabetes | Phase II | 0.25g, 0.5g, 1.0g, 2.0g daily for 28 days | No significant improvement in glucose or insulin control. Modest beneficial impact on lipids. Highly variable pharmacokinetics. | [4] |

| Psoriasis | Phase II | 250mg, 500mg, 1000mg daily for 84 days | Study completed, detailed results not widely published. | [9] |

| Ulcerative Colitis | Phase Ib | 50mg, 500mg daily for 8 weeks | Did not demonstrate significant clinical activity. | [10] |

| Healthy Elderly Volunteers | Phase I | 0.5g, 2.0g daily for 28 days | Generally safe and well-tolerated. Decreased serum cholesterol, LDL, and triglycerides. | [11] |

| Healthy Cigarette Smokers | Crossover Trial | 2.0 g/day for 28 days | Improved lipid profile (reduced total cholesterol, LDL, and triglycerides). | [12] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involving SRT2104, the following diagrams have been generated using the DOT language.

SRT2104-Mediated SIRT1 Signaling Pathway

Caption: SRT2104 activates SIRT1, leading to the deacetylation of key proteins and modulating multiple downstream pathways.

Experimental Workflow for Assessing SRT2104 Efficacy in a Hindlimb Unloading Model

References

- 1. Srt-2104 | C26H24N6O2S2 | CID 25108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Assessing Colonic Exposure, Safety, and Clinical Activity of SRT2104, a Novel Oral SIRT1 Activator, in Patients with Mild to Moderate Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]

- 12. openheart.bmj.com [openheart.bmj.com]

Methodological & Application

(R)-STU104 (SC104) Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The monoclonal antibody, hereafter referred to as SC104, is a promising therapeutic agent that has demonstrated the ability to directly induce apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for the use of SC104 in cell culture settings. The information is based on preclinical research and is intended to guide researchers in studying the effects of this antibody on cancer cell lines. It is important to note that the designation "(R)-STU104" appears to be a non-standard identifier, and the scientific literature predominantly refers to this antibody as SC104.

SC104 is a murine IgG1 monoclonal antibody that recognizes a sialyltetraosylceramide antigen present on the surface of various tumor cells, notably colorectal cancer.[1][2] Its mechanism of action is unique in that it can trigger apoptosis directly, without the need for immune effector cells or complement activation.[1][2] This is potentially mediated by its homophilic binding properties, which may facilitate the cross-linking of receptors on the cancer cell surface.[1][2]

Data Presentation

Table 1: SC104 Binding Specificity to Colorectal Cancer Cell Lines

| Cell Line | Binding Intensity |

| C170 | Strong |

| Colo205 | Strong |

| HT29 | Lower |

| Lovo | Lower |

Data compiled from immunofluorescence studies.[1]

Table 2: Experimental Conditions for In Vitro Assays with SC104

| Assay | Cell Lines | SC104 Concentration | Incubation Time | Key Findings |

| Immunofluorescence Staining | C170 | 0-100 µg/mL | 1 hour (on ice) | Dose-dependent binding to the cell surface. |

| Apoptosis Assay (Annexin V/PI) | C170 | 3 µg/mL | Overnight | Induction of apoptosis. |

| Caspase Activation Assay | C170 | 3 µg/mL | Not specified | Involvement of caspases in SC104-induced cell death. |

Summary of conditions from key in vitro experiments.[1]

Table 3: In Vivo Experimental Summary for SC104

| Treatment Group | Dosing Regimen | Key Findings |

| SC104 alone | 0.2 mg, i.p., three times weekly | - |

| 5-FU/leucovorin + control IgG | 12.5 mg/kg 5-FU/leucovorin, i.v., on days 1, 3, 5, 7 | - |

| SC104 + 5-FU/leucovorin | 0.2 mg SC104, i.p., three times weekly and 12.5 mg/kg 5-FU/leucovorin, i.v., on days 1, 3, 5, 7 | Additive anti-tumor effect. |

Overview of the in vivo combination therapy study design.[1]

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: C170, Colo205, HT29, and Lovo colorectal cancer cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

Immunofluorescence Staining for SC104 Binding

This protocol is designed to visualize the binding of the SC104 antibody to the surface of cancer cells.

Materials:

-

Colorectal cancer cell lines (e.g., C170)

-

SC104 monoclonal antibody

-

FITC-labeled secondary antibody (e.g., rabbit anti-mouse IgG)

-

Phosphate Buffered Saline (PBS)

-

RPMI/10% FCS

-

0.5% glutaraldehyde or 10% cell fix (for fixed cell staining)

-

Flow cytometer

Procedure:

-

Harvest cells and wash them in PBS.

-

Resuspend 1 x 10^5 cells in 100 µL of varying concentrations of SC104 antibody (e.g., 0-100 µg/mL) diluted in RPMI/10% FCS.[1]

-

For fixed cell staining, pre-treat cells with 0.5% glutaraldehyde or 10% cell fix for 1 hour.[1]

-

Incubate the cell-antibody suspension on ice for 1 hour.[1]

-

Wash the cells three times with RPMI/10% FCS.[1]

-

Resuspend the cell pellet in 100 µL of FITC-labeled secondary antibody diluted according to the manufacturer's instructions.

-

Incubate on ice for 30 minutes in the dark.[1]

-

Wash the cells three times with PBS.

-

Resuspend the cells in an appropriate buffer for flow cytometry.

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay quantifies the percentage of cells undergoing apoptosis following treatment with SC104.

Materials:

-

Colorectal cancer cell lines (e.g., C170)

-

SC104 monoclonal antibody

-

Annexin V-FITC Apoptosis Detection Kit

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of SC104 antibody (e.g., 3 µg/mL) and incubate overnight.[1]

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend 1 x 10^5 cells in 100 µL of Annexin V binding buffer.[1]

-

Add 5 µL of FITC-labeled Annexin V and 10 µL of propidium iodide.[1]

-

Incubate the cells for 20 minutes at room temperature in the dark.[1]

-

Add 400 µL of Annexin V binding buffer to each sample.

-

Analyze the cells by dual-color flow cytometry within 1 hour.[1]

Caspase Activation Assay

This protocol determines if the apoptotic pathway induced by SC104 involves the activation of caspases.

Materials:

-

Colorectal cancer cell lines (e.g., C170)

-

SC104 monoclonal antibody

-

Fluorescently labeled pan-caspase inhibitor (e.g., FITC-VAD-FMK)

-

PBS

-

Flow cytometer

Procedure:

-

Treat 2 x 10^5 C170 cells with 3 µg/mL of SC104 overnight.[1]

-

As a negative control, use a non-specific murine antibody. As a positive control, a known apoptosis inducer like an anti-Fas antibody can be used.[1]

-

Following treatment, add the fluorescently labeled caspase inhibitor to the cell culture and incubate according to the manufacturer's instructions. This allows the inhibitor to irreversibly bind to activated caspases.

-

Harvest and wash the cells in PBS.[1]

-

Analyze the fluorescence of the cells by flow cytometry to detect the presence of activated caspases.[1]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed signaling pathway of SC104-induced apoptosis.

Caption: General experimental workflow for in vitro analysis of SC104.

References

- 1. A New Anticancer Glycolipid Monoclonal Antibody, SC104, which Directly Induces Tumor Cell Apoptosis | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. A new anticancer glycolipid monoclonal antibody, SC104, which directly induces tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-STU104 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-STU104 is a first-in-class, orally active small molecule inhibitor of the transforming growth factor-β-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase 3 (MKK3) protein-protein interaction (PPI).[1][2][3][4] By binding to MKK3, this compound effectively disrupts the TAK1-mediated phosphorylation of MKK3, a critical step in the inflammatory signaling cascade.[2][3][5][6] This inhibitory action leads to the suppression of the downstream p38 MAPK signaling pathway and ultimately reduces the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[2][3][5][6][7] Preclinical studies have demonstrated its potential as a therapeutic agent for inflammatory conditions, particularly ulcerative colitis (UC).[2][3][5][6]

These application notes provide a comprehensive overview of the use of this compound in animal models of ulcerative colitis, including its mechanism of action, pharmacokinetic profile, and detailed protocols for in vivo studies.

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically targeting the TAK1-MKK3 interaction. This disruption inhibits the downstream signaling cascade, as illustrated in the pathway diagram below.

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line |

| IC50 for TNF-α production | 0.58 µM | RAW264.7 |

| IC50 for MKK3 phosphorylation | 4.0 µM | RAW264.7 |

Table 2: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model

| Treatment Group | Dose | Administration Route | Key Outcomes |

| This compound | 1, 3, and 10 mg/kg/day | Intragastric (IG) | Ameliorated symptoms of colitis, significantly inhibited inflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-23).[4] |

| Mesalazine (positive control) | 50 mg/kg/day | Intragastric (IG) | Showed less efficacy in improving UC symptoms compared to 10 mg/kg/day of this compound.[3][5][6] |

| (R)-104-6D-01 (deuterated analog) | 30 mg/kg/day | Not specified | Exhibited superior anti-UC efficacy compared to this compound.[8] |

Table 3: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice

| Parameter | Value |

| Metabolic Stability in Human Liver Microsomes | Poor[8] |

| Pharmacokinetic Profile in Mice | Suboptimal[8] |

Note: The suboptimal pharmacokinetic profile of this compound led to the development of a deuterated analog, (R)-104-6D-01, with improved properties.[8]

Experimental Protocols

The following are detailed protocols for the use of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Protocol 1: Induction of Acute Colitis and Treatment with this compound

Objective: To evaluate the efficacy of this compound in an acute model of ulcerative colitis.

Animal Model: Male C57BL/6 mice, 6-8 weeks old.

Materials:

-

This compound

-

Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)

-

Standard laboratory animal diet and water

-

Animal balance

-

Gavage needles

Experimental Workflow:

Caption: Workflow for acute colitis model.

Procedure:

-

Acclimatization: Acclimatize mice for one week prior to the start of the experiment.

-

Induction of Colitis: On day 0, replace regular drinking water with a solution of 2.5-3% (w/v) DSS in sterile water. The DSS solution should be freshly prepared and provided ad libitum for 7 consecutive days.

-

Treatment:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (1, 3, and 10 mg/kg).

-

From day 0 to day 7, administer the this compound suspension or vehicle to the respective groups of mice once daily via oral gavage.

-

-

Monitoring:

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces.

-

Calculate the Disease Activity Index (DAI) based on these parameters.

-

-

Endpoint Analysis:

-

On day 7, euthanize the mice.

-

Carefully dissect the colon from the cecum to the anus and measure its length.

-

Collect colon tissue for histological analysis (e.g., H&E staining) and for the measurement of inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) by methods such as ELISA or qPCR.

-

Protocol 2: Induction of Chronic Colitis and Treatment with this compound

Objective: To assess the therapeutic effect of this compound in a model of chronic, relapsing colitis.

Animal Model: Male C57BL/6 mice, 6-8 weeks old.

Materials: Same as for the acute model.

Experimental Workflow:

Caption: Workflow for chronic colitis model.

Procedure:

-

Induction of Chronic Colitis:

-

Administer 2% (w/v) DSS in the drinking water for 5 days.

-

Follow this with 14 days of regular drinking water.

-

Repeat this cycle for a total of three cycles to establish chronic colitis.

-

-

Treatment:

-

Administer this compound or vehicle daily by oral gavage throughout the entire duration of the study (all DSS and water cycles).

-

-

Monitoring and Endpoint Analysis:

-

Monitor the DAI throughout the study.

-

At the end of the third cycle, euthanize the mice and perform endpoint analyses as described in the acute protocol.

-

Conclusion

This compound is a promising preclinical candidate for the treatment of ulcerative colitis, with a well-defined mechanism of action targeting the TAK1-MKK3 PPI. The protocols outlined above provide a framework for evaluating its efficacy in established mouse models of colitis. Researchers should consider the suboptimal pharmacokinetic profile of this compound and may explore the use of its deuterated analog, (R)-104-6D-01, for potentially improved in vivo performance. Careful monitoring of disease activity and comprehensive endpoint analyses are crucial for accurately assessing the therapeutic potential of this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | MAPK | TNF | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of First-in-Class TAK1–MKK3 Protein–Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production | CoLab [colab.ws]

- 6. Discovery of First-in-Class TAK1-MKK3 Protein-Protein Interaction (PPI) Inhibitor this compound for the Treatment of Ulcerative Colitis through Modulating TNF-α Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a deuterated TNF-α small molecule modulator for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-STU104 (SRT2104)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-STU104, publicly known as SRT2104, is a first-in-class, highly selective, and brain-permeable small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating a variety of cellular processes, including metabolism, inflammation, and longevity. As a potent SIRT1 activator, SRT2104 has demonstrated therapeutic potential in a range of preclinical models of disease and has been evaluated in human clinical trials.

These application notes provide a comprehensive overview of SRT2104, including its mechanism of action, dosage and administration guidelines derived from preclinical and clinical studies, and detailed protocols for its use in experimental settings.

Mechanism of Action

SRT2104 directly activates SIRT1 by binding to a hydrophobic pocket on the enzyme, leading to enhanced deacetylation of SIRT1 substrates. This activation does not alter SIRT1 mRNA levels but increases the stability and activity of the SIRT1 protein. The downstream effects of SRT2104 are mediated through the deacetylation of numerous target proteins involved in various signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of SRT2104

| Assay Type | Cell Line/System | Concentration | Observed Effect | Reference |

| SIRT1 Activation (EC50) | Recombinant human SIRT1 | 0.3 µM | 50% effective concentration for SIRT1 activation | |

| Osteogenic Differentiation | C2C12 myoblasts | 3 µM | Increased alkaline phosphatase (AP) activity | |

| Anti-inflammatory | C2C12 cells | 3 µM | Reduced p65/RelA acetylation levels |

Table 2: Preclinical Dosage and Administration of SRT2104 in Mice

| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |

| Longevity Study (C57BL/6J) | ~100 mg/kg/day | Supplemented in diet | Lifelong | Increased mean and maximal lifespan, improved motor coordination and bone mineral density | |

| Huntington's Disease (N171-82Q) | 0.5% in diet | Supplemented in diet | 18 weeks | Improved motor function, increased survival, attenuated brain atrophy | |

| Duchenne Muscular Dystrophy (mdx) | ~100 mg/kg/day | Supplemented in diet | 12 weeks | Improved muscle performance and reduced muscle damage | |

| Diabetes (C57BL/6) | 100 mg/kg/day | Supplemented in diet | 24 weeks | Increased SIRT1 protein, decreased testicular oxidative stress and apoptosis | |

| Ischemia/Reperfusion Injury | 25 mg/kg | Intraperitoneal injection | Single dose | Suppressed inflammatory lung injury |

Table 3: Clinical Dosage and Administration of SRT2104 in Humans

| Study Population | Dosage | Administration Route | Duration | Key Findings | Reference |

| Healthy Volunteers | 0.03 g to 3.0 g | Oral | Single and 7-day repeat doses | Well-tolerated, dose-dependent but sub-proportional increase in exposure | |

| Healthy Male Volunteers | 500 mg | Oral (fast/intermediate/slow release tablets) | Single dose | Assessment of bioavailability of different formulations |

Experimental Protocols

Protocol 1: In Vitro SRT2104 Treatment of Cultured Cells

Objective: To assess the cellular effects of SRT2104 on a specific cell line.

Materials:

-

Cell line of interest (e.g., C2C12 myoblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)

-

SRT2104 (powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Cell culture plates (e.g., 6-well or 96-well)

Procedure:

-

Preparation of SRT2104 Stock Solution:

-

Dissolve SRT2104 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Cell Seeding:

-

Seed the cells in the appropriate cell culture plates at a density that allows for optimal growth during the experiment.

-

-

SRT2104 Treatment:

-

On the day of treatment, thaw the SRT2104 stock solution.

-

Prepare working solutions of SRT2104 by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM).

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest SRT2104 treatment group.

-

Remove the existing medium from the cells and replace it with the medium containing SRT2104 or vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24 hours).

-

-

Downstream Analysis:

-

After incubation, harvest the cells for downstream analysis, such as Western blotting, quantitative PCR, or functional assays.

-

Protocol 2: Oral Administration of SRT2104 in Mice

Objective: To evaluate the in vivo effects of SRT2104 in a mouse model.

Materials:

-

SRT2104 (powder)

-

Vehicle (e.g., corn oil or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

-

Standard rodent chow

-

Oral gavage needles

-

Animal balance

Procedure:

-

Formulation of SRT2104 for Oral Administration:

-

Dietary Supplementation: For long-term studies, SRT2104 can be mixed into the rodent chow at a specified concentration (e.g., 1.33 g/kg of chow to achieve a daily dose of approximately 100 mg/kg).

-

Oral Gavage: For acute or short-term studies, prepare a suspension of SRT2104 in a suitable vehicle. For example, a working solution can be made by adding a DMSO stock solution to corn oil and mixing thoroughly.

-

-

Animal Dosing:

-

Weigh each mouse to determine the correct volume of the SRT2104 formulation to administer.

-

For oral gavage, gently restrain the mouse and administer the calculated volume of the SRT2104 suspension using an appropriately sized gavage needle.

-

For dietary administration, provide the SRT2104-supplemented chow ad libitum.

-

-

Monitoring:

-

Monitor the animals regularly for any signs of toxicity or changes in behavior, body weight, and food intake.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect tissues of interest for downstream analysis.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: SRT2104 activates SIRT1, leading to the deacetylation of key downstream targets and modulating cellular processes.

Caption: A generalized workflow for conducting in vivo studies with SRT2104 in mouse models.

Application Notes and Protocols for the Quantification of (R)-STU104

These application notes provide detailed protocols for the quantification of (R)-STU104, a potent and orally active inhibitor of the TAK1-MKK3 protein-protein interaction, in biological matrices. This compound is under investigation for the treatment of ulcerative colitis due to its role in suppressing the TAK1/MKK3/p38/MnK1/MK2/elF4E signaling pathway, which ultimately modulates TNF-α production. Accurate and precise analytical methods are crucial for the pharmacokinetic and pharmacodynamic assessment of this compound in drug development.

Overview of Analytical Methods